Olanzapine-d3 Normalized Matrix Effects Remain Within 3% of Unity in Serum
In a validated UPLC-MS/MS method using Ostro™ 96-well filtration, Olanzapine-d3-normalized matrix effects for olanzapine in human serum ranged from 100% to 103% (CV ≤ 2.6%) [1]. This near-unity matrix factor indicates that Olanzapine-d3 effectively compensates for ion suppression/enhancement, unlike non-deuterated internal standards which cannot correct for matrix effects because they co-elute with the analyte without mass distinction.
| Evidence Dimension | Internal standard-normalized matrix effect |
|---|---|
| Target Compound Data | 100% to 103% (CV ≤ 2.6%) |
| Comparator Or Baseline | Non-deuterated internal standard (theoretical baseline: would yield 100% only if no correction applied; actual analyte response without correction typically shows significant suppression) |
| Quantified Difference | Within 3% of ideal unity (100%) |
| Conditions | Human serum; UPLC-MS/MS; Ostro™ 96-well filtration plate; acidic acetonitrile precipitation; HSST 3 column (2.1×100mm, 1.8μm) |
Why This Matters
This demonstrates that Olanzapine-d3 provides quantitative correction of matrix effects to within 3% of the true value, which is essential for meeting FDA/EMA bioanalytical method validation acceptance criteria (±15% for matrix factor).
- [1] Andreassen TN, Falch BMH, Spigset O. A UPLC-MSMS method for the analysis of olanzapine in serum—with particular emphasis on drug stability testing. J Chromatogr B. 2015;1006:112-120. View Source
